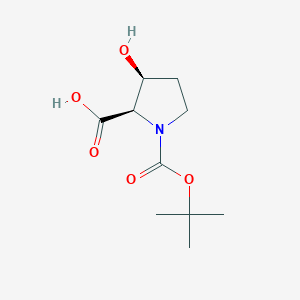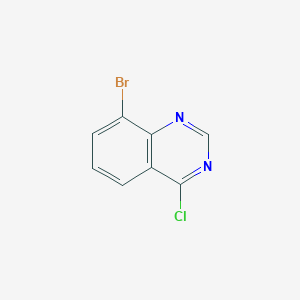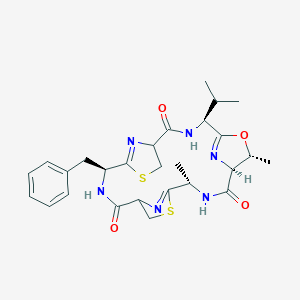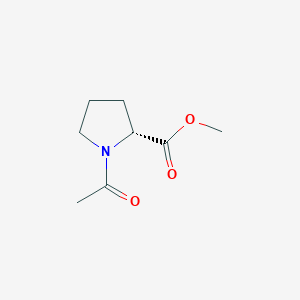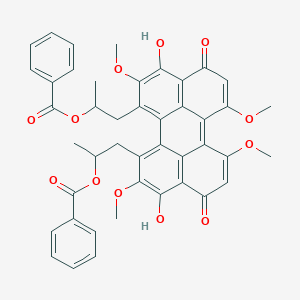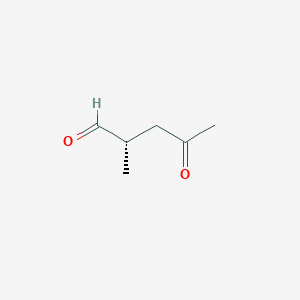
(2S)-2-Methyl-4-oxopentanal
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2S)-2-Methyl-4-oxopentanal, also known as isoleucine, is one of the essential amino acids required for protein synthesis and various physiological processes in the human body. It is a branched-chain amino acid (BCAA) that plays a crucial role in muscle metabolism, immune function, and energy production.
Wirkmechanismus
(2S)-2-Methyl-4-oxopentanal acts as a substrate for protein synthesis and is incorporated into the growing peptide chain by the ribosome. It also plays a crucial role in muscle metabolism by promoting protein synthesis and preventing muscle breakdown. Additionally, (2S)-2-Methyl-4-oxopentanal has been shown to modulate immune function by enhancing the proliferation and activity of immune cells.
Biochemical and Physiological Effects:
(2S)-2-Methyl-4-oxopentanal has several biochemical and physiological effects on the human body. It promotes protein synthesis, muscle growth, and repair, and prevents muscle breakdown. It also enhances immune function by increasing the proliferation and activity of immune cells. Additionally, (2S)-2-Methyl-4-oxopentanal plays a crucial role in energy production by providing a substrate for the tricarboxylic acid (TCA) cycle.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using (2S)-2-Methyl-4-oxopentanal in lab experiments include its ability to promote protein synthesis, muscle growth, and repair, and its role in energy production. However, its limitations include its potential toxicity at high doses and its limited solubility in water.
Zukünftige Richtungen
The future directions for (2S)-2-Methyl-4-oxopentanal research include investigating its potential therapeutic applications in the treatment of various diseases, including cancer, liver disease, and diabetes. Additionally, further studies are needed to understand the molecular mechanisms underlying its effects on protein synthesis, muscle metabolism, and immune function. Finally, the development of novel synthesis methods and delivery systems may enhance its bioavailability and efficacy in therapeutic applications.
In conclusion, (2S)-2-Methyl-4-oxopentanal is an essential amino acid that plays a crucial role in various physiological processes, including protein synthesis, muscle metabolism, and immune function. Its potential therapeutic applications in the treatment of various diseases make it a promising area for future research. However, further studies are needed to understand its molecular mechanisms of action and to overcome its limitations in lab experiments.
Synthesemethoden
The synthesis of (2S)-2-Methyl-4-oxopentanal involves the transamination of threonine or the conversion of valine to (2S)-2-Methyl-4-oxopentanal via the intermediate α-ketoisovalerate. The process is catalyzed by a series of enzymes, including threonine dehydratase, α-ketoglutarate dehydrogenase, and branched-chain amino acid transaminase. The final product is a white crystalline powder with a molecular weight of 131.17 g/mol.
Wissenschaftliche Forschungsanwendungen
(2S)-2-Methyl-4-oxopentanal has been extensively studied for its role in various physiological processes, including protein synthesis, muscle metabolism, and immune function. It has also been investigated for its potential therapeutic applications in the treatment of various diseases, including cancer, liver disease, and diabetes.
Eigenschaften
CAS-Nummer |
120810-81-3 |
|---|---|
Molekularformel |
C6H10O2 |
Molekulargewicht |
114.14 g/mol |
IUPAC-Name |
(2S)-2-methyl-4-oxopentanal |
InChI |
InChI=1S/C6H10O2/c1-5(4-7)3-6(2)8/h4-5H,3H2,1-2H3/t5-/m0/s1 |
InChI-Schlüssel |
IDAHIBMEKOEBRG-YFKPBYRVSA-N |
Isomerische SMILES |
C[C@@H](CC(=O)C)C=O |
SMILES |
CC(CC(=O)C)C=O |
Kanonische SMILES |
CC(CC(=O)C)C=O |
Synonyme |
Pentanal, 2-methyl-4-oxo-, (2S)- (9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



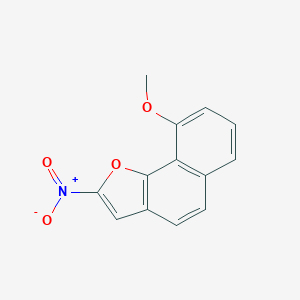
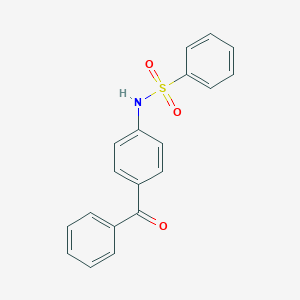
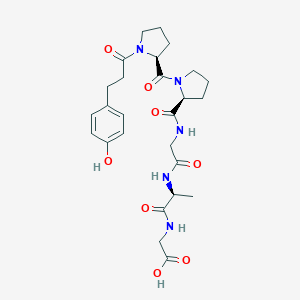
![2H-pyrano[3,2-c]pyridin-2-one](/img/structure/B40033.png)
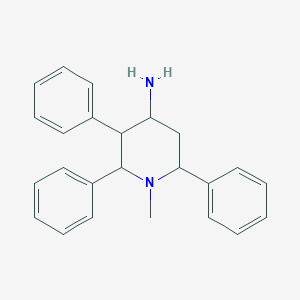
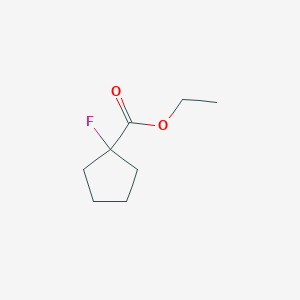
![4-Methylpyrimido[1,2-a]benzimidazol-2-amine](/img/structure/B40041.png)
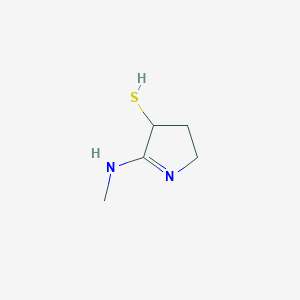
![Thieno[3,2-b]pyridin-6-ylmethanol](/img/structure/B40043.png)
